3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol
Overview
Description
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two methyl groups at the 3-position and a dioxo group at the 1,1-position, along with a hydroxyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminothiophenol with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar benzothiazine structure but differs in the position and nature of substituents.
3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide: Another related compound with a different substitution pattern and ring structure.
Uniqueness
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dioxo and hydroxyl groups at specific positions allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-9(2)7-5-6(11)3-4-8(7)14(12,13)10-9/h3-5,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHFFKKAVLVPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)S(=O)(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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